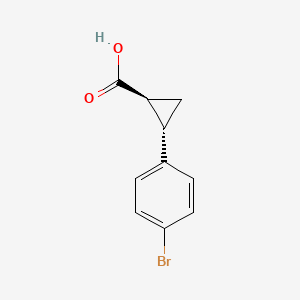

(1S,2S)-2-(4-bromophenyl)cyclopropanecarboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1S,2S)-2-(4-bromophenyl)cyclopropanecarboxylic acid, also known as 4-bromocyclopropanecarboxylic acid, is a cyclic organic compound with a bromine atom attached to the cyclopropane ring. It is a versatile molecule with a wide range of applications in organic synthesis, materials science, and pharmaceuticals. It has been used as a precursor for the synthesis of various pharmaceuticals, such as the anti-inflammatory drug diclofenac. It has also been used in the preparation of cyclopropane-containing polymers and as a reagent for the synthesis of various heterocyclic compounds.

Scientific Research Applications

Herbicidal and Fungicidal Activities

(1S,2S)-2-(4-bromophenyl)cyclopropanecarboxylic acid, as a derivative of cyclopropanecarboxylic acid, shows promising applications in agriculture. A study reported the synthesis of N-(substituted) cyclopropanecarboxyl-N′-pyridin-2-yl thioureas and found that certain derivatives exhibit excellent herbicidal and fungicidal activities (Tian et al., 2009).

Inhibition of Carbonic Anhydrase Isoenzymes

Compounds containing cyclopropane moieties have been studied for their inhibitory effects on carbonic anhydrase enzymes, which are critical for various physiological processes. One study synthesized cyclopropylcarboxylic acids and esters, incorporating bromophenol moieties, and tested them against different carbonic anhydrase isoenzymes. These compounds showed significant inhibitory effects, with some derivatives exhibiting powerful inhibition in the low nanomolar range (Boztaş et al., 2015).

Inhibition of Ethylene Production in Fruits

Cyclopropane derivatives have also been studied for their ability to inhibit ethylene production, which is crucial for the ripening of fruits. For instance, cyclopropane-1,1-dicarboxylic acid and trans-2-phenylcyclopropane-1-carboxylic acid were proven to inhibit wound ethylene produced by tomato fruit discs. This discovery has significant implications for the preservation of fruits and controlling their ripening process (Dourtoglou & Koussissi, 2000).

Antibacterial and Insecticidal Properties

Some cyclopropanecarboxylic acid derivatives have been synthesized and tested for their biological activities, including insecticidal and antibacterial properties. Certain compounds showed notable effectiveness, indicating potential applications in pest control and antibacterial products (Shan, 2008).

properties

IUPAC Name |

(1S,2S)-2-(4-bromophenyl)cyclopropane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrO2/c11-7-3-1-6(2-4-7)8-5-9(8)10(12)13/h1-4,8-9H,5H2,(H,12,13)/t8-,9+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPBUJVBXRABXRH-BDAKNGLRSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1C(=O)O)C2=CC=C(C=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H]1C(=O)O)C2=CC=C(C=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1S,2S)-2-(4-bromophenyl)cyclopropanecarboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

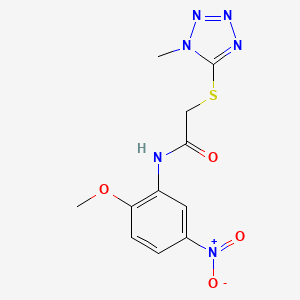

![N-[5-(2-amino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2441232.png)

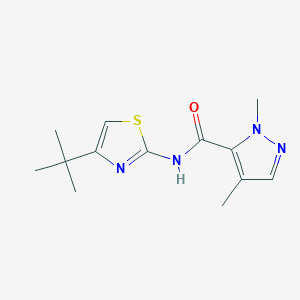

![N-(3-{[(4-methoxyphenyl)methyl]carbamoyl}phenyl)-1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B2441234.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-6-methylpyrazine-2-carboxamide](/img/structure/B2441236.png)

![N-(4-ethoxyphenyl)-1-(4-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2441239.png)

![2-benzyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)-6,7,8,9-tetrahydropyrimido[1,6-a]azepine-1,3(2H,5H)-dione](/img/structure/B2441245.png)

![7-chloro-N-(2,5-dimethoxyphenethyl)-3-(m-tolyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2441248.png)

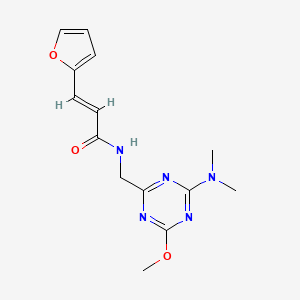

![5-Cyclopropyl-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]-1,2-oxazole-3-carboxamide](/img/structure/B2441249.png)